molecular formula C13H28O B3054192 5-Tridecanol CAS No. 58783-82-7

5-Tridecanol

Cat. No.: B3054192
CAS No.: 58783-82-7
M. Wt: 200.36 g/mol
InChI Key: GRDYSMCYPTWIPT-UHFFFAOYSA-N
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Description

Contextualizing Tridecanols within Long-Chain Alcohols

Long-chain alcohols, also known as fatty alcohols, are a class of organic compounds characterized by a hydrocarbon chain of at least four to six carbons, though more commonly referring to those with eight or more carbons. noaa.gov Alcohols containing 13 carbon atoms are known as tridecanols. carlroth.com These compounds are defined by the presence of a hydroxyl (-OH) functional group attached to a carbon atom. nih.gov Unlike their short-chain counterparts, which are typically soluble in water, the long, non-polar carbon chain of tridecanols renders them insoluble in aqueous solutions but soluble in organic solvents. carlroth.comnih.gov

The properties of alcohols, such as boiling point and melting point, are significantly influenced by hydrogen bonding that occurs between the hydroxyl groups of adjacent molecules. nih.govbenchchem.com This intermolecular force results in higher boiling and melting points compared to their corresponding alkanes. benchchem.com Tridecanols can exist as numerous isomers, with the position of the hydroxyl group on the carbon chain dictating whether it is a primary, secondary, or tertiary alcohol. savemyexams.com 1-Tridecanol (B166897), for instance, is a primary alcohol where the -OH group is on a terminal carbon, while 5-Tridecanol is a secondary alcohol, with the hydroxyl group located on the fifth carbon of the tridecane (B166401) chain. nih.govnih.gov This structural variation among isomers like 1-tridecanol, 2-tridecanol, and this compound leads to distinct physical and chemical properties. atamanchemicals.comkraftchemical.com

Academic Relevance and Research Scope of this compound

This compound, systematically named tridecan-5-ol, is recognized as a secondary alcohol. nih.gov Its molecular structure imparts specific reactivity and physical characteristics that are a subject of academic and industrial research. The general class of tridecanols finds broad application as intermediates in the synthesis of surfactants, plasticizers, and lubricants. atamanchemicals.comkraftchemical.comchemicalbook.com They are also used in the formulation of personal care products, cosmetics, and as agents in the textile and chemical industries. straitsresearch.comcognitivemarketresearch.com

The research scope for specific isomers like this compound often involves its use as a building block in organic synthesis. For example, its secondary alcohol group can undergo oxidation to form the corresponding ketone, 5-tridecanone. The unique placement of the hydroxyl group influences its reactivity compared to other isomers. benchchem.com Furthermore, derivatives of tridecanols, such as tridecanol (B155529) benzoates, are investigated for their properties in various applications. ontosight.ai Studies have also explored the biological activities of long-chain alcohols, with some research indicating potential antimicrobial properties. benchchem.comoup.com In analytical chemistry, pure isomers like 7-tridecanol (B1208236) are used as reference standards, a role that this compound can also fulfill for the calibration of analytical instruments and methods. benchchem.com The study of specific isomers like this compound is crucial for understanding structure-property relationships and for the development of new materials and chemical entities.

Chemical and Physical Properties of this compound

The defining characteristics of this compound are summarized by its fundamental chemical and physical properties. These data points are essential for its application in synthesis and for its identification and quantification.

PropertyValueSource(s)
IUPAC Name tridecan-5-ol nih.gov
Synonyms 5-Hydroxytridecane, NSC 158502 nih.gov
CAS Number 58783-82-7 nih.gov
Molecular Formula C₁₃H₂₈O nih.gov
Molecular Weight 200.36 g/mol nih.gov
Physical State Liquid (Isomer Mixture at 15°C) noaa.govcarlroth.com
Boiling Point 257 – 263 °C (Isomer Mixture) carlroth.comcarlroth.com
Density 0.843 g/cm³ at 20 °C (Isomer Mixture) carlroth.com
Solubility in Water 2 mg/L at 20 °C (Isomer Mixture) basf.com
Partition Coefficient (log Kow) 6.1 at 23 °C (Isomer Mixture) basf.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tridecan-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-5-7-8-9-10-12-13(14)11-6-4-2/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDYSMCYPTWIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58783-82-7
Record name 5-Tridecanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Tridecanol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Derivatization Strategies for Tridecanols

Foundational Synthetic Routes to Tridecanols

These methods represent fundamental approaches to constructing the tridecanol (B155529) carbon skeleton and introducing the hydroxyl functional group.

While direct "alkylation of precursor alcohols" for 5-tridecanol isn't extensively detailed in the searched literature, the principle of forming carbon-carbon bonds via alkylation is central to alcohol synthesis. A key strategy involves the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to carbonyl compounds. Specifically, the synthesis of secondary alcohols like this compound can be achieved through the reaction of an aldehyde with an appropriate Grignard reagent.

For instance, the reaction of nonanal (B32974) (a nine-carbon aldehyde) with a butyl Grignard reagent (e.g., butylmagnesium bromide) followed by an acidic workup is a viable route to this compound. This process involves the nucleophilic attack of the Grignard reagent's carbanionic carbon onto the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate, which is then protonated to yield the secondary alcohol. jove.comorganicchemistrytutor.comucalgary.caorganic-chemistry.orgyoutube.comorganic-chemistry.orglibretexts.org The mention of 1-bromo-butane and nonan-1-al in one source suggests a pathway consistent with this Grignard-type addition. Current time information in Bangalore, IN.

Table 1: Grignard/Organolithium Addition for Secondary Alcohol Synthesis

Carbonyl PrecursorOrganometallic ReagentProduct Alcohol TypeExample Reaction for this compound
AldehydeGrignard ReagentSecondary AlcoholNonanal + Butylmagnesium bromide → this compound
AldehydeOrganolithium ReagentSecondary AlcoholNonanal + Butyllithium → this compound

Reductive methods are highly effective for converting carbonyl compounds into alcohols.

Reduction of Ketones: this compound can be synthesized by the reduction of tridecane-5-one. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in solvents like tetrahydrofuran (B95107) (THF), or sodium borohydride (B1222165) (NaBH₄) in methanol. Current time information in Bangalore, IN.benchchem.comnih.govnih.gov These reagents deliver hydride ions (H⁻) to the carbonyl carbon, converting the ketone into an alkoxide, which is subsequently protonated to form the alcohol.

Catalytic Hydrogenation of Ketones: Ketones can also be reduced to alcohols via catalytic hydrogenation. For example, 2-Ethyl-2-Methyltridecanone can be hydrogenated to the corresponding tertiary alcohol using catalysts like palladium on carbon (Pd/C) or Raney nickel under elevated hydrogen pressure and temperature. benchchem.com This method is also applicable to tridecanones.

Reduction of Aldehydes: Aldehydes are readily reduced to primary alcohols using similar methods, although this compound is a secondary alcohol, implying its synthesis would typically start from a ketone or involve the addition to an aldehyde.

Table 2: Reductive Synthesis of Tridecanols

Starting MaterialReducing Agent/CatalystConditionsProduct TypeReference Yield/Notes
Tridecane-5-oneLiAlH₄THF, anhydrous conditionsSecondary Alcohol (this compound)79.0% (for a similar route) Current time information in Bangalore, IN.
TridecanoneNaBH₄Methanol, 0-25°CSecondary AlcoholMild conditions benchchem.com
TridecanonePd/C or Raney NiH₂ pressure, 80-120°CSecondary AlcoholCatalytic hydrogenation benchchem.com
TridecanalLiAlH₄THF, anhydrous conditionsPrimary AlcoholGeneral method Current time information in Bangalore, IN.

Industrial-Scale Preparation Techniques

Industrial production of tridecanols often relies on large-scale, efficient processes.

Catalytic hydrogenation is a cornerstone of industrial fatty alcohol production. This process is primarily used for the conversion of fatty acid esters or fatty acids, typically derived from natural fats and oils, into linear fatty alcohols. organicchemistrytutor.comchembk.comsmolecule.com For example, esters from sources like rapeseed or coconut oil are hydrogenated under high pressure. organicchemistrytutor.com

Furthermore, catalytic hydrogenation is integral to reducing aldehydes and ketones, which are often intermediates in other synthetic pathways, to their corresponding alcohols. benchchem.com This includes the hydrogenation of tridecanones or tridecanals.

The hydroformylation process, also known as the oxo process, is a vital industrial method for synthesizing aldehydes from alkenes by reacting them with carbon monoxide (CO) and hydrogen (H₂) in the presence of transition metal catalysts (e.g., cobalt or rhodium complexes). jove.comphoenix-sci.comvaltris.comlibretexts.orgmt.comcas.cnethz.ch The resulting aldehydes are then typically hydrogenated to produce alcohols. This process can yield both linear and branched alcohols, with linear isomers often being the preferred products. phoenix-sci.comvaltris.commt.comcas.cnethz.ch

For example, iso-tridecanol can be produced by dimerizing C6 olefins to iso-dodecene, followed by hydroformylation and subsequent hydrogenation. valtris.com More recent advancements include one-pot reductive hydroformylation strategies that directly convert alkenes into alcohols, enhancing atom economy and efficiency. jove.comcas.cn

Table 3: Industrial Synthesis Pathways for Tridecanols

Process TypeKey Reaction StepsFeedstock ExamplesProduct Type (Tridecanol)Notes
Hydroformylation Alkene + CO + H₂ → Aldehyde; Aldehyde + H₂ → AlcoholC6 olefins, TriisobutyleneLinear and BranchedOxo process; catalysts: Co, Rh complexes. jove.comphoenix-sci.comvaltris.comlibretexts.orgmt.comcas.cnethz.ch
Catalytic Hydrogenation Fatty Acid Ester/Acid + H₂ → AlcoholNatural fats/oilsPrimarily LinearHigh-pressure hydrogenation; also used to reduce aldehydes/ketones to alcohols. organicchemistrytutor.comchembk.comsmolecule.com
Ziegler Process Ethylene (B1197577) Oligomerization → Oxidation → HydrolysisEthyleneLinear, Even-numberedProduces mixtures; distribution follows Poisson. organicchemistrytutor.comchembk.comsmolecule.com

Advanced Derivatization Chemistry of Tridecanols

Tridecanols can undergo various chemical modifications to yield derivatives with altered properties and applications.

Esterification: Tridecanols react with carboxylic acids or their derivatives (e.g., anhydrides, acid chlorides) to form esters. These esters find widespread use as plasticizers, lubricants, surfactants, and in fragrance and flavor industries. Examples include di-isotridecyl adipate (B1204190), formed from iso-tridecanol and adipic acid, and tridecyl acetate (B1210297), from tridecanol and acetic acid. smolecule.comvaltris.comvaltris.comsolubilityofthings.comepo.org

Etherification: Tridecanols can be converted into ethers. A notable example is the synthesis of isomeric tridecanol polyoxyethylene ethers by reacting isomeric tridecanol with ethylene oxide, often using acidic or basic catalysts. These ethoxylated derivatives function as non-ionic surfactants in detergents, cosmetics, and agricultural formulations. tcichemicals.commade-in-china.com

Silylation: For analytical purposes, particularly in gas chromatography (GC), tridecanols can be derivatized using silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) often in combination with TMCS (Trimethylsilyl chloride). This process replaces the active hydrogen of the hydroxyl group with a silyl (B83357) group, increasing volatility and thermal stability, which is crucial for analyzing long-chain alcohols. nih.govphoenix-sci.com

Acylation: Similar to esterification, acylation converts alcohols into esters, amides, or thioesters. Acyl derivatives can enhance detectability in analytical methods and are generally more stable than silylated compounds. phoenix-sci.comresearchgate.net

Oxidation: Secondary alcohols like this compound can be oxidized to their corresponding ketones (e.g., tridecan-5-one) using various oxidizing agents, such as chromium-based reagents or through microbial oxidation. Current time information in Bangalore, IN.smolecule.comvulcanchem.comtandfonline.comresearchgate.net

Table 4: Common Derivatization Reactions of Tridecanols

Reaction TypeReagentsProduct Type(s)Applications/Significance
Esterification Carboxylic acids, acid anhydridesEstersPlasticizers, lubricants, surfactants, fragrances, flavors. smolecule.comvaltris.comvaltris.comsolubilityofthings.comepo.org
Etherification Ethylene oxide (in presence of catalyst)Polyoxyethylene ethersNon-ionic surfactants, emulsifiers, dispersants in detergents, cosmetics, agriculture. tcichemicals.commade-in-china.com
Silylation BSTFA + TMCS (SILYL-991)Trimethylsilyl (B98337) ethersImproved volatility and thermal stability for GC analysis of long-chain alcohols. nih.govphoenix-sci.com
Acylation Acyl halides, anhydridesEsters, amides, thioestersEnhanced detectability in analysis, functional group modification. phoenix-sci.comresearchgate.net
Oxidation Chromium-based oxidants, microbial oxidantsKetonesConversion of secondary alcohols to ketones. Current time information in Bangalore, IN.smolecule.comvulcanchem.comtandfonline.comresearchgate.net

Compound List

this compound

Tridecane-5-one

Nonanal

1-Bromo-butane

Butylmagnesium bromide

Butyllithium

2-Ethyl-2-Methyltridecanone

Tridecan-5-one

Tridecanal

Fatty Acids

Fatty Acid Esters

Ethylene

Triisobutylene

C6 Olefins

Iso-dodecene

Carbon Monoxide (CO)

Hydrogen (H₂)

Ethylene Oxide

Adipic Acid

Acetic Acid

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

TMCS (Trimethylsilyl chloride)

Pentafluorobenzyl bromide (PFB-Br)

FMOC-Cl

o-Phthalaldehyde (OPA)

Pentafluorophenylsulfonyl chloride

Dansyl chloride

Alkyl chloroformates

Pyridine

Lithium Aluminum Hydride (LiAlH₄)

Sodium Borohydride (NaBH₄)

Palladium on Carbon (Pd/C)

Raney Nickel

Cobalt Carbonyl Complexes

Rhodium Carbonyl Complexes

Rhodium-Phosphine Catalysts

Titanium-containing compounds

Zirconium-containing compounds

Tin-containing compounds

Tetraethylammonium chloride

Diglyme

Zinc Chloride (ZnCl₂)

Me₃SiCH₂MgCl

Lithium Chloride (LiCl)

Ytterbium Triflate (Yb(OTf)₃)

Triethylsilane (Et₃SiH)

Thiourea organocatalyst

Hydrochloric Acid (HCl)

Ruthenium complexes

Phosphine ligands

Porous Organic Polymers (POPs)

Tridecyl acetate

Di-isotridecyl adipate

Isomeric tridecanol polyoxyethylene ether

Esterification Reactions and Product Synthesis

Esterification is a fundamental reaction where an alcohol reacts with a carboxylic acid or its derivative (such as an anhydride (B1165640) or acyl chloride) to form an ester and water (or other byproducts) cornell.edulibretexts.org. This process is crucial for synthesizing compounds used in fragrances, flavors, and as plasticizers. Acid catalysts, like concentrated sulfuric acid or p-toluenesulfonic acid (tosic acid), are commonly employed to accelerate the reaction cornell.edugoogle.comgoogle.com.

For instance, the synthesis of tridecyl trimellitate involves the esterification of tridecanol with trimellitic anhydride at elevated temperatures (190-220 °C) under a nitrogen atmosphere, with continuous removal of water to drive the reaction to completion google.com. Similarly, fatty esters derived from isomerous tridecanols and fatty acids can be efficiently synthesized using composite esterifying catalysts, such as a combination of p-toluenesulfonic acid and ortho-phosphorous acid, often under reduced pressure and controlled temperatures, achieving high yields google.com. The Yamaguchi esterification, utilizing reagents like 2,4,6-trichlorobenzoyl chloride, is another effective method for synthesizing esters, particularly in complex natural product synthesis frontiersin.org.

Table 1: Esterification Reactions of Tridecanols

ReactantsCatalystConditionsProduct TypeYield (Typical)Reference
Tridecanol, Trimellitic AnhydrideAcid catalyst (e.g., sulfuric acid)190-220 °C, N₂ atmosphere, water removalTridecyl TrimellitateHigh google.com
Isomerous Tridecanols, Fatty Acidp-Toluenesulfonic acid, Ortho-phosphorous acid150 °C, negative pressure, 4 hoursIsotridecyl Fatty Ester~90% google.com
Carboxylic AcidAcid catalyst (e.g., H₂SO₄)RefluxEsterVaries cornell.edu
Alcohol, Acyl ChlorideBase (e.g., Et₃N, DMAP)Yamaguchi conditionsEsterHigh (e.g., 78%) frontiersin.org

Oxidative Transformations to Carbonyl Compounds

The secondary hydroxyl group in this compound can be selectively oxidized to a ketone, specifically 5-tridecanone. This transformation is a cornerstone of organic synthesis for creating carbonyl compounds smolecule.comlibretexts.orgchemistrysteps.comsavemyexams.com. Unlike primary alcohols, which can be oxidized to aldehydes and further to carboxylic acids, secondary alcohols typically yield ketones, which are generally resistant to further oxidation under mild to moderate conditions libretexts.orgchemistrysteps.comsavemyexams.com.

A variety of oxidizing agents can be employed for this purpose. Chromium-based reagents, such as Jones reagent (CrO₃ in aqueous sulfuric acid), pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC), are potent oxidants for converting secondary alcohols to ketones libretexts.orgchemistrysteps.comsavemyexams.comsigmaaldrich.comualberta.ca. Milder reagents like Dess-Martin Periodinane (DMP) are also effective and often preferred for their selectivity and milder reaction conditions libretexts.orgchemistrysteps.comsigmaaldrich.com. Other common oxidants include potassium dichromate (K₂Cr₂O₇) and potassium permanganate (B83412) (KMnO₄) in acidic media libretexts.orgsavemyexams.com. In some catalytic deuteration processes, the initial step involves the oxidation of the alcohol to a carbonyl intermediate rsc.orgrsc.org.

Table 2: Oxidation of this compound to 5-Tridecanone

Oxidizing AgentReaction ConditionsProductReference
Jones Reagent (CrO₃/H₂SO₄/H₂O)Standard oxidation conditions5-Tridecanone libretexts.orgualberta.ca
Pyridinium Chlorochromate (PCC)Mild conditions5-Tridecanone libretexts.orgchemistrysteps.com
Dess-Martin Periodinane (DMP)Mild conditions5-Tridecanone libretexts.orgsigmaaldrich.com
Potassium Dichromate (K₂Cr₂O₇)Acidified solution5-Tridecanone libretexts.orgsavemyexams.com
Iridium Catalyst (for deuteration)D₂O, base or neutral conditionsCarbonyl Intermediate (precursor to deuterated alcohol) rsc.orgrsc.org

Nucleophilic Substitution Reactions of the Hydroxyl Moiety

The hydroxyl group (-OH) in alcohols is a poor leaving group in nucleophilic substitution reactions. To facilitate such transformations, the hydroxyl group is typically activated by converting it into a better leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate) msu.edulibretexts.org.

Alcohols can be converted into alkyl halides using various reagents. For instance, phosphorus pentachloride (PCl₅) can replace the hydroxyl group with a chlorine atom physicsandmathstutor.com. Alternatively, alcohols can be converted to bromides by heating with sodium bromide and concentrated phosphoric acid, or to iodides using red phosphorus and iodine physicsandmathstutor.com. These alkyl halides can then undergo nucleophilic substitution reactions with various nucleophiles.

Secondary alcohols, like this compound, can participate in nucleophilic substitution reactions via either SN1 or SN2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. SN1 mechanisms involve the initial ionization of the activated alcohol to form a carbocation, which is then attacked by the nucleophile. SN2 mechanisms involve a concerted attack by the nucleophile on the carbon atom bearing the leaving group. Protonation of the hydroxyl group in strong acid to form a good leaving group (-OH₂⁺) is a common strategy to promote these reactions msu.edulibretexts.orgchemguide.co.uk.

Table 3: Nucleophilic Substitution of the Hydroxyl Moiety

Activation/ReagentReaction TypeProduct TypeReference
PCl₅SubstitutionAlkyl Chloride physicsandmathstutor.com
NaBr / H₃PO₄SubstitutionAlkyl Bromide physicsandmathstutor.com
P / I₂SubstitutionAlkyl Iodide physicsandmathstutor.com
Sulfonic Acid DerivativeConversion to leaving groupTosylate/Mesylate msu.edu
Strong Acid (e.g., HCl)Protonation of -OHActivated alcohol msu.edulibretexts.org

Specialized Derivatization for Functional Materials

The ethoxylation of alcohols, including tridecanol isomers, is a significant industrial process for producing non-ionic surfactants, known as alcohol ethoxylates wikipedia.orgmruchem.com. This process involves the reaction of the alcohol with ethylene oxide (EO) in the presence of a catalyst. Alkaline catalysts, such as potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), or sodium methoxide, are commonly used to initiate the polymerization of EO onto the alcohol wikipedia.orggoogle.comgoogle.com. Lewis acids like boron trifluoride (BF₃) can also be employed, sometimes in a sequential process with a strong base catalyst to control the molecular weight distribution and properties of the resulting polyoxyethylene ethers google.com.

The degree of ethoxylation, i.e., the number of ethylene oxide units added (n), dictates the properties of the surfactant, such as its hydrophile-lipophile balance (HLB), solubility, and emulsifying capabilities wikipedia.orgmruchem.com. These derivatives find widespread use in detergents, cosmetics, and various industrial applications industrialchemicals.gov.aushokubai.co.jpchembk.com. For example, isomeric tridecanol polyoxyethylene ethers are synthesized by reacting isomeric tridecanol with ethylene oxide, yielding products with varying HLB values suitable for diverse applications google.comchembk.com.

Table 4: Polyoxyethylene Ether Synthesis (Ethoxylation)

Reactant(s)Ethylene OxideCatalystConditionsProduct TypeApplicationReference
Tridecanol (isomers)Variable (n)KOH, NaOH, NaOCH₃180 °C, 1-2 bar pressureFatty Alcohol Ethoxylates (FAE)Surfactants, detergents, cosmetics wikipedia.orgmruchem.com
Isomeric TridecanolVariable (n)BF₃ catalyst, then strong base catalyst100-180 °C, 5-20 hoursIsomeric Tridecanol Polyoxyethylene EtherNon-ionic surfactants google.com
Isomeric TridecanolVariable (n)Alkaline earth metal compound (e.g., Ca(OH)₂)80-145 °C, then EO additionIsomeric alcohol polyoxypropylene polyoxyethylene etherLow foam, wetting agents, emulsifiers patsnap.com
Linear Secondary AlkanolsVariable (n)Antimony or tin halide catalystsOne-step processSecondary Alcohol EthoxylatesSurfactants, detergents google.com

Deuterium (B1214612) labeling is a powerful technique in scientific research, particularly in tracer studies, pharmacokinetic profiling, and mechanistic investigations rsc.orgbocsci.com. Deuterated compounds, where hydrogen atoms are replaced by deuterium (²H or D), can be synthesized and used to track metabolic pathways, study drug metabolism, and elucidate reaction mechanisms due to the kinetic isotope effect and their distinct mass spectrometric signatures rsc.orgbocsci.combenchchem.com.

For alcohols like this compound, deuterium can be incorporated through various methods. Catalytic hydrogen/deuterium (H/D) isotope exchange reactions, often employing iridium-based catalysts with deuterium oxide (D₂O) as the deuterium source, can selectively deuterate the α-positions of secondary alcohols rsc.orgrsc.org. Alternatively, deuterated precursors can be used in synthetic routes to construct the labeled molecule bocsci.combenchchem.com. The preparation of deuterated this compound would follow these established protocols for labeling secondary alcohols, enabling its use as a tracer in biological assays or environmental studies smolecule.combenchchem.com.

Advanced Spectroscopic and Chromatographic Characterization of Tridecanols

Application of Vibrational Spectroscopy

Vibrational spectroscopy, which measures the vibrations of atoms within a molecule, is a powerful tool for identifying functional groups. mdpi.comrsc.org The C-H group, ubiquitous in organic molecules like 5-Tridecanol, serves as an excellent vibrational probe due to the sensitivity of its stretching vibrations to the local molecular environment. mdpi.com

Infrared (IR) spectroscopy is fundamental for identifying the key functional groups in alcohol molecules. For this compound, the spectrum is characterized by two prominent absorption bands that confirm its identity as an alcohol. libretexts.org

O-H Stretching: A strong and notably broad absorption band appears in the region of 3400-3300 cm⁻¹. libretexts.orglibretexts.org This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl (-OH) groups of different this compound molecules. libretexts.orgspectroscopyonline.com The varying extent of this hydrogen bonding causes the O-H bonds to vibrate at slightly different frequencies, resulting in a smeared, broad peak rather than a sharp one. libretexts.orglibretexts.org

C-O Stretching: A strong, intense peak corresponding to the C-O single bond stretching vibration is observed in the 1300-1000 cm⁻¹ region. libretexts.orgspectroscopyonline.com For a secondary alcohol like this compound, this peak is typically found between 1150 and 1075 cm⁻¹. spectroscopyonline.com

C-H Stretching: Absorptions from the stretching of C-H bonds in the long alkyl chain appear just below 3000 cm⁻¹. masterorganicchemistry.com

Table 1: Characteristic Infrared Absorption Bands for this compound


Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityAppearanceNotes
O-H Stretch (Hydrogen-bonded)3400 - 3300StrongBroadCharacteristic of alcohols, broadening due to intermolecular hydrogen bonding. [4, 7]
C-H Stretch (sp³)< 3000Medium to StrongSharpRepresents the C-H bonds of the tridecane (B166401) backbone.
C-O Stretch~1100StrongSharpPosition is indicative of a secondary alcohol. libretexts.org

Mass Spectrometric Techniques for Molecular Elucidation

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. wikipedia.org When a this compound molecule is ionized in a mass spectrometer, typically by electron impact (EI), it forms an energetically unstable molecular ion (M⁺) that breaks apart into smaller, charged fragments. chemguide.co.uk

For alcohols, two primary fragmentation pathways are common: youtube.com

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. libretexts.orglibretexts.org For this compound (C₁₃H₂₈O, molecular weight 200.36), alpha-cleavage can occur on either side of C-5.

Cleavage of the C4-C5 bond results in the loss of a butyl radical (•C₄H₉), yielding a prominent fragment ion with a mass-to-charge ratio (m/z) of 143.

Cleavage of the C5-C6 bond results in the loss of an octyl radical (•C₈H₁₇), yielding a fragment ion with an m/z of 87. nih.gov

Dehydration: The molecular ion can lose a molecule of water (H₂O, mass 18), producing a peak at M-18, which corresponds to an m/z of 182. youtube.comlibretexts.org This is a common fragmentation pattern for many alcohols.

The NIST Mass Spectrometry Data Center reports a GC-MS spectrum for this compound where the top three peaks are observed at m/z 69, 87, and 57, indicating complex fragmentation pathways beyond simple alpha-cleavage and dehydration. nih.gov

Table 2: Predicted and Observed Mass Spectral Fragments for this compound


ProcessLost FragmentResulting Ion (m/z)Significance
Molecular Ion-200Represents the intact ionized molecule; often weak or absent for alcohols. gerli.com
DehydrationH₂O182Common fragmentation pathway for alcohols.
Alpha-Cleavage•C₄H₉ (butyl radical)143Results from cleavage of the C4-C5 bond.
Alpha-Cleavage•C₈H₁₇ (octyl radical)87Results from cleavage of the C5-C6 bond; observed as a major peak. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. nih.gov By analyzing the chemical shifts, integration, and splitting patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be confirmed.

¹H NMR:

-CH-OH Proton: The single proton on the carbon attached to the hydroxyl group (C-5) is the most deshielded proton on the carbon skeleton and would appear as a multiplet in the 3.4-4.5 ppm region. libretexts.org

-OH Proton: The signal for the hydroxyl proton itself can be variable in position (typically 2.0-2.5 ppm) and often appears as a broad singlet due to proton exchange. libretexts.org Its presence can be confirmed by adding a few drops of D₂O to the sample, which causes the -OH peak to disappear. libretexts.org

Alkyl Protons: The numerous methylene (B1212753) (-CH₂-) protons of the alkyl chains would produce complex, overlapping signals in the 1.2-1.6 ppm region, while the terminal methyl (-CH₃) protons would appear as triplets around 0.9 ppm. rsc.org

¹³C NMR:

-CH-OH Carbon: The carbon atom bonded to the hydroxyl group (C-5) is significantly deshielded and would have a chemical shift in the range of 65-80 ppm.

Alkyl Carbons: The other carbon atoms in the n-octyl and n-butyl chains would appear in the typical alkane region of the spectrum, generally between 10 and 40 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound


Atom(s)SpectrumPredicted Chemical Shift (ppm)Splitting Pattern (¹H NMR)Notes
Proton on C-5¹H~3.5 - 4.0MultipletDeshielded by the adjacent electronegative oxygen atom. wikipedia.org
Proton on -OH¹HVariable (e.g., 2.0 - 2.5)Broad SingletPosition is concentration and solvent dependent; exchanges with D₂O. [4, 7]
Protons on -CH₂- chains¹H~1.2 - 1.6Overlapping MultipletsRepresents the bulk of the alkyl backbone.
Protons on terminal -CH₃¹H~0.9TripletTypical chemical shift for terminal methyl groups in a long chain. libretexts.org
Carbon C-5¹³C~70 - 75-Deshielded due to direct attachment to oxygen.
Carbons in alkyl chains¹³C~14 - 40-Includes signals for C-1 to C-4 and C-6 to C-13.

Gas Chromatography (GC) and Coupled Techniques (GC-MS) for Purity and Compositional Analysis

Gas chromatography (GC) is a premier technique for separating volatile and semi-volatile compounds, making it ideal for analyzing long-chain alcohols like this compound. sigmaaldrich.com It is primarily used to assess the purity of a sample and to separate it from isomers or other impurities. researchgate.net

In GC, the sample is vaporized and transported by an inert carrier gas through a column. innovatechlabs.com Compounds separate based on their boiling points and interactions with the column's stationary phase, eluting at different times known as retention times. youtube.com For long-chain alcohols, derivatization, such as conversion to their trimethylsilyl (B98337) (TMS) ethers, is often performed to increase volatility and improve peak shape. gcms.czgerli.com

The Kovats retention index is a standardized measure of retention time. For this compound, the experimental Kovats retention indices are: nih.gov

Standard non-polar column: 1574

Standard polar column: 1873

When coupled with a mass spectrometer (GC-MS), the technique provides definitive identification of the separated components. As each compound elutes from the GC column, it is immediately fragmented and analyzed by the mass spectrometer, providing a mass spectrum that serves as a molecular fingerprint. dergipark.org.trbotanyjournals.com This combination of separation power and detection specificity makes GC-MS a cornerstone for the compositional analysis of tridecanol (B155529) samples. hmdb.ca

Other Advanced Spectroscopic Methods in Tridecanol Research

While IR, NMR, and MS are the primary tools, other advanced spectroscopic methods can provide further insights into the properties of tridecanols and other long-chain alcohols.

Raman Spectroscopy: This technique is complementary to IR spectroscopy and is particularly useful for studying C-H stretching vibrations in long-chain alcohols. mdpi.com It can provide information on molecular conformation and intermolecular interactions in both liquid and gas states. mdpi.com

Compound-Specific Isotope Analysis (CSIA): By coupling GC with an isotope ratio mass spectrometer (GC-IRMS), it is possible to measure the stable isotopic ratios (e.g., ¹³C/¹²C) of individual compounds like this compound. This advanced technique can be used to trace the origin and environmental fate of the compound. rsc.org

Ion Mobility-Mass Spectrometry (IM-MS): This method separates ions in the gas phase based on their size, shape, and charge. nih.gov It can be used to separate isomeric and isobaric lipids and alcohols, providing an additional dimension of separation and characterization beyond what is possible with MS alone. nih.gov

Table of Mentioned Compounds

Mechanistic Studies of Tridecanol Chemical Reactivity

Oxidative Reaction Mechanisms and Pathways

The oxidation of a secondary alcohol such as 5-tridecanol results in the formation of a ketone. masterorganicchemistry.comck12.org This transformation involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom attached to the carbon bearing the hydroxyl group. numberanalytics.com Tertiary alcohols, lacking a hydrogen on the hydroxyl-bearing carbon, are resistant to this type of oxidation under typical conditions. ck12.orgyoutube.com

A range of oxidizing agents can accomplish this conversion, with the specific choice of reagent often depending on the desired reaction conditions and the presence of other functional groups. libretexts.org Common methods include the use of chromium-based reagents and activated dimethyl sulfoxide (B87167) (DMSO) systems.

Chromium-Based Oxidation: Reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent), are effective for oxidizing secondary alcohols. libretexts.orggeeksforgeeks.org The mechanism begins with the alcohol's oxygen atom attacking the chromium atom, forming a chromate (B82759) ester intermediate. libretexts.org A base then removes the proton from the adjacent carbon, leading to the formation of a carbon-oxygen double bond (C=O) through an E2-like elimination step and reduction of the chromium species. libretexts.org Pyridinium (B92312) chlorochromate (PCC), a milder chromium reagent, also oxidizes secondary alcohols to ketones. masterorganicchemistry.comlibretexts.org

Swern Oxidation: The Swern oxidation provides a mild, metal-free alternative for converting secondary alcohols to ketones. wikipedia.org The reaction uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride. The process starts with the formation of a chloro(dimethyl)sulfonium chloride species, which then reacts with the alcohol to form an alkoxysulfonium ion. wikipedia.org The addition of a hindered organic base, such as triethylamine, deprotonates the intermediate to form a sulfur ylide. This ylide decomposes through a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride. wikipedia.org

Oxidizing Agent/SystemProduct from this compoundGeneral Mechanism HighlightsCitation
Chromic Acid (H₂CrO₄) / Jones Reagent (CrO₃, H₂SO₄)5-TridecanoneFormation of a chromate ester followed by elimination. libretexts.orggeeksforgeeks.org
Pyridinium Chlorochromate (PCC)5-TridecanoneA milder version of chromic acid oxidation, suitable for sensitive substrates. masterorganicchemistry.comlibretexts.org
Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N)5-TridecanoneInvolves an alkoxysulfonium ion and a sulfur ylide intermediate; known for mild conditions. wikipedia.org

Reductive Reaction Mechanisms and Pathways

The direct reduction of a secondary alcohol like this compound to its corresponding alkane (tridecane) is a chemically challenging transformation that requires strong reducing agents and harsh conditions. benchchem.com More commonly, reduction refers to the conversion of a carbonyl compound, such as a ketone, back to an alcohol. masterorganicchemistry.com

For a secondary alcohol to be fully reduced to an alkane, a two-step sequence is often employed. First, the alcohol is oxidized to the corresponding ketone (5-tridecanone) as described previously. geeksforgeeks.org The resulting ketone can then be deoxygenated. One such method is the reduction of its tosylhydrazone derivative. This reaction, using moderately reactive hydride donors like sodium cyanoborohydride, is a mild and selective method for carbonyl deoxygenation. harvard.edu

The reduction of ketones to secondary alcohols is a standard transformation. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used. masterorganicchemistry.combenchchem.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This forms a C-H bond and breaks the C=O pi bond, resulting in an alkoxide intermediate. A subsequent protonation step, typically during an acidic or aqueous workup, yields the secondary alcohol. masterorganicchemistry.com

Substitution Reaction Mechanisms

The hydroxyl group (-OH) of an alcohol is a poor leaving group because hydroxide (B78521) (HO⁻) is a strong base. reactory.app Therefore, nucleophilic substitution reactions at the secondary carbon of this compound require the conversion of the hydroxyl group into a better leaving group.

One common strategy is to perform the reaction in the presence of a strong acid (e.g., HBr, HCl). The alcohol's oxygen atom is protonated by the acid, forming an oxonium ion (-OH₂⁺). reactory.applibretexts.org This creates a good leaving group, water (H₂O), which can be displaced by a nucleophile (e.g., Br⁻, Cl⁻). libretexts.org

For secondary alcohols, the substitution can proceed via two competing mechanisms: Sₙ1 and Sₙ2. reactory.appmsu.edu

Sₙ1 Mechanism: This pathway involves the departure of the leaving group to form a secondary carbocation intermediate, which is then attacked by the nucleophile. libretexts.org This mechanism is favored for tertiary and secondary alcohols. msu.edu

Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. msu.eduntu.edu.sg This mechanism is typical for primary alcohols but can also occur with secondary alcohols. msu.edu

The choice between Sₙ1 and Sₙ2 pathways for a secondary alcohol depends on the reaction conditions, such as the solvent and the nucleophile's strength. msu.edu Another method for activating the hydroxyl group involves reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), which convert the alcohol into the corresponding alkyl halide. benchchem.com

ReagentProduct from this compoundMechanism NotesCitation
HBr / HCl (strong acid)5-Bromotridecane / 5-ChlorotridecaneProtonation of -OH to form -OH₂⁺ (a good leaving group). Can proceed via Sₙ1 or Sₙ2. reactory.applibretexts.org
SOCl₂ (Thionyl Chloride)5-ChlorotridecaneConverts alcohol to an alkyl chloride. benchchem.com
PBr₃ (Phosphorus Tribromide)5-BromotridecaneConverts alcohol to an alkyl bromide. benchchem.com

Polymerization Initiation by Alcohol Functionality

The hydroxyl group of this compound can act as an initiator for certain types of polymerization, most notably the ring-opening polymerization (ROP) of cyclic esters like lactide and lactones. rsc.orgrsc.org In this process, the alcohol's oxygen atom acts as a nucleophile, attacking the carbonyl carbon of the monomer. This attack, often catalyzed by an organocatalyst like 4-dimethylaminopyridine (B28879) (DMAP) or a Brønsted acid, opens the ring and incorporates the monomer unit. rsc.orgrsc.org The reaction generates a new hydroxyl-terminated chain, which can then continue to attack subsequent monomer units, propagating the polymer chain. rsc.org

The use of a secondary alcohol like this compound as an initiator can offer advantages over primary alcohols. Secondary alcohols are generally less nucleophilic, which can lead to a lower initiation rate. rsc.orgmdpi.com This slower initiation can provide better control over the polymerization process and help mitigate side reactions such as transesterification, where the growing polymer chain attacks another chain, leading to a broader molecular weight distribution. rsc.org Studies have shown that the lower reactivity of secondary alcohols can be beneficial for synthesizing well-controlled oligomers. rsc.orgmdpi.com

Degradation Mechanisms in Complex Media

In hydrometallurgical solvent extraction circuits, long-chain alcohols like tridecanol (B155529) are used as phase modifiers. academie-sciences.frresearchgate.net Studies have shown that in the presence of strong oxidizing agents like vanadium(V) and molecular oxygen, the alcohol can undergo chemical degradation. academie-sciences.frresearchgate.net The proposed mechanism involves the oxidation of the alcohol. For instance, 1-tridecanol (B166897), a primary isomer, was found to be oxidized to the corresponding aldehyde (tridecanal) in a system containing tri-n-octylamine and vanadium(V). academie-sciences.fr It was also noted that replacing the primary alcohol with a secondary or tertiary alcohol improved the solvent's resistance to chemical degradation, suggesting that the structure of the alcohol influences its stability in such oxidative media. researchgate.net

Biodegradation studies provide further insight into the environmental fate of tridecanol isomers. The anaerobic biodegradability of alcohol ethoxylates and their parent alcohols has been investigated. One study found that while linear alcohol ethoxylates and linear primary alcohols like dodecanol (B89629) were mineralized, highly branched iso-tridecanol showed no significant degradation under anaerobic conditions. core.ac.uk This suggests that the complex branching of iso-tridecanol isomers sterically hinders enzymatic attack, making them recalcitrant. core.ac.uk Conversely, the primary isomer 1-tridecanol has been shown to biodegrade in activated sludge, with a calculated half-life of 5.6 days, indicating that linear isomers are more susceptible to microbial degradation. nih.gov

Biological and Biochemical Investigations of Tridecanol Activity

Antimicrobial Efficacy and Mechanisms of Action

Studies have indicated that long-chain fatty alcohols, including tridecanol (B155529), possess antimicrobial activity. The efficacy and mode of action are often influenced by the length of the aliphatic carbon chain.

Membrane Disruption Hypotheses

The primary hypothesis for the antimicrobial action of some long-chain fatty alcohols involves the disruption of microbial cell membranes. These compounds can integrate into the lipid bilayer, altering membrane fluidity and permeability. This disruption can lead to ion leakage and interfere with the function of membrane-bound proteins, ultimately causing cell lysis. However, research on 1-dodecanol (B7769020) and 1-tridecanol (B166897) suggests that while they exhibit high antibacterial activity, they may not necessarily cause membrane damage in the same way as shorter-chain alcohols like 1-nonanol, 1-decanol, and 1-undecanol (B7770649) benchchem.commdpi.comresearchgate.netfrontiersin.org. This implies that the mechanism of action for longer-chain alcohols might involve other cellular targets or a different mode of membrane interaction. Quaternary ammonium (B1175870) compounds (QACs), for instance, are known to interact with bacterial membranes through electrostatic interactions and hydrophobic chain insertion, leading to membrane disruption and leakage of cellular contents rsc.org.

Structure-Activity Relationships in Antimicrobial Effects

The structure-activity relationship of fatty alcohols in combating bacteria like Staphylococcus aureus highlights the importance of the aliphatic carbon chain length. While shorter-chain alcohols (C9-C11) demonstrate bactericidal activity and membrane-damaging properties, longer-chain alcohols such as 1-dodecanol (C12) and 1-tridecanol (C13) exhibit the highest antibacterial activity among those tested but appear to lack significant membrane-damaging activity mdpi.comresearchgate.net. This suggests that the mechanism for these longer chains might differ, potentially involving other cellular processes or a more subtle disruption of membrane function rather than outright lysis. The lipophilicity, as indicated by log P values, also plays a role, with activity generally increasing with lipophilicity up to a certain point, after which higher MIC values are observed oup.com.

Anti-inflammatory Response Modulation

While direct studies on 5-Tridecanol's anti-inflammatory effects are limited in the provided search results, related compounds and general classes of fatty alcohols have been investigated for their immunomodulatory properties. Triacontanol, a long-chain alcohol, has shown potential anti-inflammatory activity in animal models, although it was less potent than corticosteroids natural-necessity.com. Research into plant extracts containing various compounds, including flavonoids, has also indicated modulation of inflammatory mediators and pathways, such as the inhibition of cytokine production like TNF-alpha nooria-swiss.comsemanticscholar.orgnih.govnih.govresearchgate.netresearchgate.netscispace.com. These findings suggest that long-chain alcohols could potentially influence inflammatory processes, though specific mechanisms for this compound require further elucidation.

Role as a Metabolite in Biological Systems

Tridecanol, including its specific isomers like this compound, is recognized as a metabolite in various biological systems.

Bacterial Metabolic Pathways

Tridecanol has been identified as a bacterial metabolite ebi.ac.uknih.gov. Microbes utilize diverse metabolic strategies to obtain energy and nutrients, with their metabolic pathways determining their ecological niche and industrial applicability wikipedia.org. Long-chain fatty alcohols can be involved in microbial metabolism, though specific pathways for this compound in bacteria are not detailed in the provided snippets. Generally, microbial metabolism involves processes like glycolysis, the citric acid cycle, and fermentation, which can be adapted to utilize various organic compounds wikipedia.orgresearchgate.net.

Plant Biosynthesis and Occurrence

5-Tridecanolide, a related lactone, has been identified in plant extracts, such as the desert lavender plant (Hyptis emoryi) ontosight.ai. Tridecanol itself is also found in natural sources, including plant extracts like Eclipta alba and Ehretia laevis, and in cocoa beans, where it contributes to aromatic profiles benchchem.com. Terpenoids, a class of plant natural products, are derived from isoprene (B109036) units and play roles in plant defense, pollination, and have garnered interest for medicinal applications mdpi.comsemanticscholar.org. While the biosynthesis of terpenoids is well-studied, the specific biosynthesis of tridecanol in plants is not detailed in the provided information.

Environmental Dynamics and Ecotoxicological Modeling of Tridecanols

Natural Occurrence and Emission Studies

Tridecanols, including isomers like 5-Tridecanol, are found in nature. For instance, tridecane (B166401) (an alkane related to tridecanols) has been reported as a component of essential oils from plants such as Abelmoschus esculentus and as a plant metabolite nih.gov. 1-Tridecanol (B166897) has also been identified in various organisms, including Angelica gigas and Mikania cordifolia nih.gov. Natural emission studies indicate that 1-tridecanol can be emitted from plant matter, with emission rates from dead leaves reported as 51 µg/g and from green leaf composite samples as 5.5 µg/g nih.gov. These findings suggest that biological processes contribute to the presence of tridecanols in the environment.

Anthropogenic Sources and Environmental Introduction Pathways

Anthropogenic activities are significant contributors to the environmental presence of tridecanols. Tridecanols, particularly isotridecanols and their ethoxylated derivatives, are used in a variety of industrial applications, including in washing and cleaning products, metal surface treatment, textile treatment, pH regulators, water treatment, polymers, lubricants, greases, and leather treatment products europa.eu. They are also used in the manufacture of machinery, vehicles, fabricated metal products, and electronic equipment europa.eu.

The introduction pathways into the environment are diverse and include:

Industrial Use: Release during processing aids at industrial sites and during the production of articles europa.eu.

Consumer Products: Use in household cleaning products and personal care items can lead to their release into wastewater europa.euheraproject.com.

Wastewater Treatment: While many alcohol ethoxylates are readily biodegradable, their presence in wastewater can lead to their eventual release or partitioning into sludge heraproject.comoecd.org.

Material Use: Outdoor and indoor use in long-life materials such as construction materials, furniture, and textiles can result in slow release over time europa.eu.

The Source Pathway Receptor (SPR) model categorizes these movements, where a contaminant starts at a "Source" (e.g., industrial discharge), travels through a "Pathway" (e.g., wastewater, air currents), and impacts a "Receptor" (e.g., aquatic ecosystem, human) sustainability-directory.comnih.gov.

Environmental Fate Processes

The environmental fate of this compound and other tridecanols is determined by a combination of degradation, transport, and partitioning processes.

Atmospheric Degradation Kinetics (e.g., Hydroxyl Radical Reactions)

The primary atmospheric degradation pathway for organic compounds like tridecanols is reaction with hydroxyl (OH) radicals copernicus.orgipcc.ch. While specific kinetic data for this compound is not extensively detailed in the provided search results, studies on similar long-chain alcohols and alkanes offer insights. For 1-tridecanol, the rate constant for the vapor-phase reaction with photochemically produced hydroxyl radicals has been estimated at 2.0 x 10⁻¹¹ cm³/molecule-sec at 25 °C. This corresponds to an atmospheric half-life of approximately 20 hours, assuming an atmospheric concentration of 5 x 10⁵ OH radicals per cm³ nih.gov. This suggests that tridecanols are relatively short-lived in the atmosphere due to rapid OH radical-initiated oxidation. The degradation mechanism generally involves H-atom abstraction nih.gov.

Biodegradation Pathways in Aquatic and Terrestrial Environments

Tridecanols are generally considered to be readily biodegradable. Studies on 1-tridecanol indicate that it can achieve 100% of its theoretical biochemical oxygen demand (BOD) within two weeks using an activated sludge inoculum nih.gov. Biodegradation pathways for alcohol ethoxylates, which can release free fatty alcohols, involve multiple steps, including ether cleavage oecd.org. For isotridecanol, ethoxylated forms are classified as readily biodegradable, with degradation rates of 60-80% (CO₂ evolution) in 28 days (OECD 301B) europa.eusantos.com. This ready biodegradability suggests that tridecanols are unlikely to persist in aquatic and terrestrial environments, with half-lives substantially less than 60 days santos.com.

Table 1: Biodegradation Data for Tridecanols

SubstanceTest Method / ConditionsBiodegradation (%)Duration (days)Result InterpretationReference
1-TridecanolActivated sludge, Japanese MITI test10014Readily biodegradable nih.gov
Isotridecanol, ethoxylatedOECD 301B (CO₂ evolution)60 – 8028Readily biodegradable europa.eusantos.com

Hydrolytic Stability Assessments

Hydrolysis is a chemical degradation process involving reaction with water. Tridecanols, being long-chain primary alcohols, generally lack functional groups that are susceptible to hydrolysis under typical environmental conditions nih.govnih.gov. Therefore, tridecanols are expected to be stable in water with respect to hydrolysis nih.govcleaninginstitute.org. This stability means that hydrolysis is not considered a significant environmental fate process for these compounds. In contrast, some ester-based lubricants can be susceptible to hydrolysis google.commachinerylubrication.com.

Volatilization Dynamics from Environmental Compartments

The potential for volatilization of tridecanols from environmental compartments depends on their vapor pressure and Henry's Law constant. For 1-tridecanol, an estimated Henry's Law constant suggests that volatilization from water surfaces is an important fate process nih.gov. Estimated volatilization half-lives from a model river are approximately 14 hours, and from a model lake, about 8.5 days nih.gov. However, volatilization from water can be attenuated by adsorption to suspended solids and sediment nih.gov. For tridecane, while it has a high boiling point (456 °F), its solubility in water is low (0.0047 mg/L), which can influence volatilization dynamics nih.gov. Adsorption to soil is also expected to attenuate volatilization from terrestrial compartments nih.gov.

Table 2: Volatilization Estimates for 1-Tridecanol

Environmental CompartmentModel DescriptionEstimated Half-lifeReference
Water surfaceModel river14 hours nih.gov
Water surfaceModel lake8.5 days nih.gov

Compound List:

this compound

Tridecanol (B155529)

1-Tridecanol

Isotridecanol

Tridecane

Alcohol Ethoxylates (AE)

Alcohol Ethoxysulfates (AES)

Alcohol Sulfate (AS)

Computational and Theoretical Chemistry Approaches in Tridecanol Research

Molecular Dynamics Simulations for Interfacial Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the behavior of molecules at interfaces, such as the air-water or solid-liquid interfaces. For long-chain alcohols like tridecanols, MD simulations can reveal their adsorption mechanisms, orientation at interfaces, and impact on interfacial properties like surface tension and thermal resistance.

Studies involving long-chain alcohols have demonstrated their preferential adsorption onto hydrophilic surfaces, such as silica, driven by hydrogen bonding between the alcohol's hydroxyl group and surface hydroxyl groups tohoku.ac.jpfigshare.comacs.orgresearchgate.net. In these simulations, the hydroxyl terminals of alcohol molecules tend to orient vertically towards the surface, establishing a heat transfer pathway tohoku.ac.jpfigshare.comresearchgate.net. The chain length of the alcohol has been shown to influence interfacial thermal resistance, with longer chains potentially leading to more efficient heat transfer tohoku.ac.jpfigshare.comresearchgate.net. Furthermore, MD simulations are employed to predict surface and interfacial tensions of surfactant solutions, providing a link between molecular structure and macroscopic interfacial behavior rsc.orgnih.govuzh.ch. These simulations can also explore how alcohols interact with lipid bilayers, affecting membrane structure and dynamics, which is relevant for understanding their biological and toxicological effects u-tokyo.ac.jpresearchgate.netmdpi.com. While specific MD studies on 5-Tridecanol at interfaces are not extensively documented in the provided search results, the general principles derived from studies on other long-chain alcohols are applicable, suggesting similar interfacial behaviors driven by its hydroxyl group and hydrophobic alkyl chain.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure, molecular properties, and reactivity of chemical compounds. These methods allow for the calculation of parameters such as molecular orbital energies (HOMO/LUMO), charge distribution, dipole moments, and reaction pathways.

DFT calculations provide a detailed understanding of a molecule's electronic landscape, which directly influences its chemical reactivity and interactions with other species researchgate.netmdpi.com. For alcohols, DFT can elucidate the nature of the hydroxyl group's hydrogen bonding capabilities and its potential involvement in reactions. For instance, studies on various organic molecules using DFT have revealed that parameters like the HOMO-LUMO energy gap (Eg) are indicative of a compound's reactivity, with lower gaps suggesting higher reactivity journalijar.com. While specific DFT studies on this compound are limited in the provided literature, the methodologies are well-established for predicting electronic properties and reactivity descriptors that are crucial for understanding its behavior in chemical processes and biological systems researchgate.netmdpi.comgrafiati.com. These calculations can also help in developing more accurate force fields for MD simulations by providing fundamental electronic interaction data.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationships (QSAR) establish mathematical correlations between the chemical structure of a molecule and its biological or physicochemical properties. This approach is invaluable for predicting the activity, toxicity, and environmental fate of compounds like this compound, especially when experimental data is scarce.

Prediction of Biological Activities

QSAR models are widely used to predict the biological activities of chemicals, including their toxicity to various organisms. For long-chain alcohols, a significant area of QSAR research relates to the Meyer-Overton (MO) correlation and the associated "cutoff effect" . This phenomenon describes how the biological potency of a homologous series of alcohols often increases with chain length up to a certain point, after which it decreases or "cuts off" u-tokyo.ac.jpresearchgate.netmdpi.comresearchgate.netbiorxiv.org. This cutoff is often attributed to factors like decreasing aqueous solubility and limited membrane penetration at longer chain lengths.

QSAR models have been developed to predict acute toxicity to aquatic organisms such as fish and invertebrates. For example, a QSAR for fish toxicity has been reported as: Log EC50 = 1.29 – 0.691 log Kow, with R² = 0.975 researchgate.netepa.gov. Log Kow (the logarithm of the octanol-water partition coefficient) is a key descriptor in many QSAR models, serving as a surrogate for hydrophobicity and predicting how a substance will partition between lipid-like environments and water researchgate.netresearchgate.netresearchgate.neteuropa.eu. Studies on 1-Tridecanol (B166897) have utilized QSAR to assess its toxicity, with models predicting LC50 values for fish and EC50/NOEC values for invertebrates researchgate.neteuropa.eu. Furthermore, QSARs are employed in environmental risk assessments to predict no-effect concentrations (PNEC) based on toxicity data and to prioritize chemicals for further evaluation researchgate.net. QSAR models also aim to predict the mechanism of toxicity, often identifying non-polar narcosis as the primary mode of action for many alcohols rivm.nleuropa.eu.

Prediction of Environmental Behavior Parameters

QSAR models are extensively used to predict physicochemical properties that govern a chemical's environmental fate and transport. For this compound and related long-chain alcohols, key parameters include:

Octanol-Water Partition Coefficient (Log Kow): This parameter indicates a substance's lipophilicity and potential for bioaccumulation. QSAR models like KowWin and EPISuite are commonly used to predict Log Kow values researchgate.netresearchgate.netoecd.orgepa.gov. For this compound, computed LogP/XLogP3 values range from 5.4 to 5.7 nih.govnih.gov. For 1-Tridecanol, Log Kow is reported as 5.82 nih.gov, and for 1-Tridecanol sulfate, Log Kow is predicted as 4.5 oecd.org.

Water Solubility and Vapor Pressure: These properties are inversely related to chain length; longer chains lead to lower solubility and lower vapor pressure researchgate.netepa.gov. QSAR models, such as those within EPISuite, can predict these values researchgate.netepa.gov.

Biodegradability: QSAR models can estimate the rate and extent of biodegradation, a crucial factor in a chemical's environmental persistence. For 1-Tridecanol sulfate, a predicted ultimate degradation half-life is 15 days oecd.org.

Adsorption Coefficient (Koc): This parameter quantifies a substance's tendency to adsorb to soil or sediment. QSAR equations, often based on Log Kow, are used to predict Koc values europa.eu. A QSAR equation Log Koc = 0.11 + 0.77 log Kow (R² = 0.994) has been reported, showing a strong correlation between Log Kow and Koc for linear alcohols europa.eu.

These predicted environmental parameters are essential for environmental risk assessments, helping to determine how a chemical will distribute, persist, and potentially accumulate in various environmental compartments.

Compound List:

this compound

1-Tridecanol

Tridecanol (B155529) (general term)

Long-chain alcohols (general category)

Tetracosane

Ethanol

Tetradecanol

Docosanol

Octadecanol

1-Docosanol

1-Octadecanol

1-Dodecanol (B7769020)

Isotridecanol

Alcohols, C12-13-branched and linear

Alcohols, C12-15-branched and linear

Alcohol ethoxylates (AE)

Fluorotelomer alcohols (FTOH)

Perfluoroalkanes

PTFE

Perfluorinated sulfonic acids

Perfluoroalkyl carboxylic acids (PFCAs)

C2H2

HCl

VCM

CeOx/Ag (111)

g-C3N4

X/g-C3N4 (X = Au1, Pd1, and Ru1)

Triazolo[1,5-a]pyrimidine derivatives

Schiff base compounds

3-cyanophenylboronic acid

Amyl alcohol

Hexyl alcohol

Isooctyl alcohol

2-Ethylhexyl alcohol

Isononyl alcohol

Decyl alcohol

Tri-decyl alcohol

Hexadecyl alcohol

1-Tridecanol, hydrogen sulfate, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)

Advanced Applications and Research Frontiers for Tridecanols

Tridecanols as Building Blocks in Complex Organic Synthesis

In organic synthesis, a "building block" is a molecule that serves as a ready-made unit for incorporation into a more complex structure. researchgate.netnih.gov Fatty alcohols are valuable in this regard due to the reactivity of their hydroxyl group and the structural bulk provided by their alkyl chain. researchgate.netnih.gov As a secondary alcohol, 5-tridecanol offers a specific point of reactivity that can be exploited to create a variety of derivatives. britannica.com

Key synthetic transformations involving this compound as a precursor include:

Esterification: The reaction of this compound with carboxylic acids, acid chlorides, or anhydrides yields esters. fiveable.meorganic-chemistry.orgmasterorganicchemistry.com This reaction is fundamental to producing materials like lubricants and plasticizers. For example, the Fischer esterification with a dicarboxylic acid such as adipic acid would produce a large, branched diester. cymitquimica.com

Etherification: this compound can be converted to ethers through reactions like the Williamson ether synthesis or other dehydrative etherification methods. organic-chemistry.orgscispace.com This allows for the attachment of the tridecyl group to other molecular scaffolds, a common strategy in the synthesis of surfactants and other functional molecules.

Oxidation: As a secondary alcohol, this compound can be oxidized to form a ketone, specifically 5-tridecanone. britannica.comlibretexts.org This ketone can then serve as an intermediate in further carbon-carbon bond-forming reactions, such as Grignard or aldol reactions, enabling the construction of more elaborate molecular architectures. organic-chemistry.org

Conversion to Alkyl Halides: The hydroxyl group can be substituted with a halogen (e.g., chlorine or bromine) to produce 5-halotridecanes. libretexts.org These halogenated alkanes are versatile intermediates, susceptible to nucleophilic substitution, allowing the introduction of a wide range of other functional groups.

The branched nature of the C13 alkyl chain originating from this compound can impart specific physical properties, such as altered viscosity, solubility, and thermal characteristics, to the final, more complex molecule.

Functional Material Design and Performance Enhancement

The molecular structure of this compound—a moderately long, branched alkyl chain attached to a polar hydroxyl group—makes it and its derivatives valuable for modifying the properties of functional materials.

Surfactant and Emulsifier Research

This compound is part of a broader class of isomers known as isotridecanol, which are branched C13 alcohols. These alcohols are key starting materials for the production of nonionic surfactants. fiveable.mewindows.net While the alcohol itself has limited surface activity, it is readily converted into highly effective surfactants through reaction with ethylene (B1197577) oxide in a process called ethoxylation. atamanchemicals.comchemondis.com

The resulting products, known as isotridecanol ethoxylates, are a versatile class of nonionic surfactants used widely as detergents, wetting agents, and emulsifiers. atamankimya.comatamankimya.com The general structure is R-(OCH₂CH₂)nOH, where R is the isotridecyl group and 'n' is the number of ethylene oxide units.

Key research findings and properties include:

Tunable Hydrophilicity: By controlling the number of ethylene oxide units ('n'), the hydrophilic-lipophilic balance (HLB) of the surfactant can be precisely tuned. Lower degrees of ethoxylation (e.g., 3-6 moles of EO) yield products that are more oil-soluble and function as water-in-oil (w/o) emulsifiers. windows.net Higher degrees of ethoxylation produce water-soluble surfactants used in detergents and oil-in-water (o/w) emulsifiers. chemondis.com

Excellent Emulsifying Power: Isotridecanol ethoxylates are effective at emulsifying various oils, waxes, and solvents, including silicone oils. atamanchemicals.comatamankimya.com This makes them valuable in formulations for industrial cleaners, textile processing, and personal care products. atamankimya.com

Wetting and Detergency: These surfactants exhibit excellent wetting properties, which is crucial for detergents and cleaning agents to effectively penetrate surfaces and lift away dirt and oils. atamankimya.com The branched structure of the isotridecyl group contributes to efficient surface tension reduction.

Degree of Ethoxylation (Avg. Moles EO)Typical Water SolubilityPrimary Application
3 - 6Sparingly Soluble / DispersibleW/O Emulsifiers, Defoamers
7 - 10Soluble (Cloudy Solution)Detergents, Wetting Agents, O/W Emulsifiers
12 - 20Readily Soluble (Clear Solution)High-Performance Cleaners, Dispersants

Lubricant and Plasticizer Formulation Studies

Esters derived from long-chain branched alcohols are highly valued as synthetic lubricant base oils and additives. This compound, as a component of isotridecanol mixtures, is used in the synthesis of high-performance ester lubricants. chemceed.com A prominent example is the production of Ditridecyl Adipate (B1204190) (DTDA), a diester formed from the reaction of tridecanol (B155529) and adipic acid. cymitquimica.comatamanchemicals.com

DTDA and similar esters are classified as Group V synthetic base oils and are known for several performance-enhancing properties:

Excellent Low-Temperature Fluidity: The branched structure of the tridecyl groups disrupts crystal lattice formation, resulting in a very low pour point. This ensures the lubricant remains fluid and effective in cold environments. atamanchemicals.com

High Viscosity Index: These esters exhibit a relatively stable viscosity across a wide range of operating temperatures, a critical property for engine oils, hydraulic fluids, and gear oils. chemceed.com

Good Solvency and Additive Compatibility: Ditridecyl adipate has good solvency characteristics, which helps to dissolve performance additives and prevent the formation of varnish and sludge in lubricating systems. chemceed.comatamanchemicals.com

Thermal and Oxidative Stability: The ester linkage provides good resistance to breakdown at high temperatures, contributing to a longer fluid life. cymitquimica.com

PropertyTypical Value for Ditridecyl Adipate (DTDA)Performance Benefit
Kinematic Viscosity @ 40°C~29-30 cStEffective fluid film formation
Viscosity Index> 200Stable viscosity over a wide temperature range
Pour Point< -39°CExcellent low-temperature performance
Flash Point> 199°CLow volatility and good high-temperature safety

Bioactive Compound Formulation and Delivery Research

The delivery of bioactive compounds, from pharmaceuticals to nutraceuticals, often faces challenges related to the compound's low solubility, stability, or ability to permeate biological membranes. researchgate.net Long-chain fatty alcohols and their derivatives are being explored as components in advanced delivery systems to overcome these limitations. nih.gov

While research specifically naming this compound is limited, its physicochemical properties—a C13 lipophilic chain and a reactive hydroxyl group—make it a relevant candidate for several formulation strategies:

Prodrug Nanoassemblies: Fatty alcohols can be used as "assembly modules" in the design of self-assembling prodrugs. nih.gov In this approach, a drug molecule is chemically linked to a fatty alcohol (often via a cleavable bond like a disulfide). The resulting amphiphilic molecule can self-assemble into nanoparticles, protecting the drug and potentially altering its pharmacokinetic profile. Research has shown that the length of the fatty alcohol chain significantly impacts the stability, drug release behavior, and toxicity of these nanoassemblies. nih.gov

Permeation Enhancers: For transdermal drug delivery, chemical permeation enhancers are often required to help drug molecules cross the skin's primary barrier, the stratum corneum. nih.govmdpi.com Fatty alcohols are a known class of permeation enhancers. Their mechanism is thought to involve the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and permeability. nih.gov The long alkyl chain of this compound allows it to intercalate into the lipid bilayers of the skin.

Components of Lipid-Based Carriers: this compound could serve as a lipid component in the formulation of nanoemulsions or solid lipid nanoparticles (SLNs). These systems are used to encapsulate and improve the bioavailability of poorly water-soluble bioactive compounds. pentelutelabmit.com As a co-surfactant or lipid matrix component, it could influence particle size, stability, and drug-loading capacity.

Applications in Chemo-biological Probes and Assays

Chemo-biological probes are molecules designed to interact with and report on specific components or processes within a biological system, such as enzymes, membranes, or organelles. glenresearch.com Fluorescent probes are a major class of these tools. The design of these probes often involves combining a fluorophore (the light-emitting part) with a targeting or anchoring moiety. rsc.org

There is no direct evidence in the reviewed literature of this compound being used in existing chemo-biological probes. However, based on the principles of probe synthesis, its application as a building block in this field is a plausible research frontier. researchgate.net

A potential application lies in the synthesis of probes targeted to lipid membranes or hydrophobic protein pockets.

Introducing a Lipophilic Tail: The C13 alkyl chain of this compound can act as a hydrophobic tail to anchor a fluorescent molecule within a cell membrane. researchgate.net

Synthetic Handle: The secondary hydroxyl group of this compound provides a convenient attachment point for covalently linking the alkyl chain to a fluorophore or another reactive group. nih.gov For example, a fluorescent dye containing a carboxylic acid group could be esterified with this compound. The resulting probe would have a highly lipophilic character, directing its localization to non-polar environments within a cell.

This synthetic strategy would allow researchers to investigate processes occurring within membranes or to quantify the hydrophobicity of specific cellular compartments. The branched nature of the this compound chain could also influence how the probe inserts into and orients within the lipid bilayer compared to a linear chain from 1-tridecanol (B166897).

Future Directions and Emerging Research Avenues for 5 Tridecanol

Elucidation of Novel Biological Activities and Molecular Targets

The biological activities of long-chain alcohols like 5-tridecanol are a growing area of investigation. Preliminary studies have hinted at antimicrobial and anti-inflammatory properties for similar long-chain alcohols, which can disrupt microbial cell membranes. benchchem.com Specifically, 1-dodecanol (B7769020) and 1-tridecanol (B166897) have demonstrated notable antibacterial activity against Staphylococcus aureus, although their mode of action appears to differ from other long-chain alcohols and does not involve membrane damage. nih.gov This suggests that the length of the aliphatic carbon chain is a key determinant of both the antibacterial efficacy and the underlying mechanism. nih.gov

Furthermore, the interaction of tridecanol (B155529) isomers with crucial biological structures like sodium channels in nerve membranes has been observed. ebi.ac.uk Secondary isomers, including this compound, were found to block ion flux, indicating a potential for neurological activity. ebi.ac.uk The compound has also been identified as a component in the essential oil of Angelica dahurica, a plant with a history of use in traditional medicine for various ailments. mdpi.com Additionally, some tridecanol derivatives have been identified as pheromones or their precursors in various insect species, highlighting a role in chemical communication. researchgate.netresearchgate.netnih.govgerli.comnih.gov

Future research will likely focus on:

Screening for a broader range of biological activities: Investigating potential antiviral, antifungal, and anticancer effects.

Identifying specific molecular targets: Using techniques like affinity chromatography and proteomics to pinpoint the proteins and pathways that this compound interacts with.

Exploring structure-activity relationships: Synthesizing and testing various isomers and derivatives of tridecanol to understand how structural modifications influence biological function.

Development of Greener Synthetic Routes and Sustainable Production

The increasing demand for sustainable and eco-friendly products is driving the development of greener chemical production methods. dataintelo.com For tridecanol, this involves a shift from traditional chemical synthesis to bio-based and biocatalytic routes. dataintelo.comverifiedmarketresearch.com

Current and Emerging Approaches:

ApproachDescriptionPotential Advantages
Biocatalysis The use of enzymes or whole microorganisms to catalyze the synthesis of this compound. nih.govrsc.orgresearchgate.net This can involve multi-enzyme cascades to convert simple starting materials into the desired product. nih.govHigh stereoselectivity, mild reaction conditions, reduced byproducts, and use of renewable feedstocks. nih.govresearchgate.net
Green Chemistry Synthesis Employing principles of green chemistry, such as using sunlight as a reducing agent or developing solvent-free reaction conditions. ijpbs.comresearchgate.netresearchgate.netReduced environmental impact, lower energy consumption, and decreased generation of hazardous waste. rsc.orgresearchgate.net
Production from Biomass Utilizing biomass-derived platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) as starting materials for conversion into valuable chemicals, including alcohols. researchgate.netrsc.orgContributes to a circular economy, reduces reliance on fossil fuels, and can lead to the production of a variety of green chemicals. researchgate.netrsc.org

Future research in this area will aim to optimize these green routes to improve yields, reduce costs, and make the sustainable production of this compound economically viable on an industrial scale. archivemarketresearch.com

Advanced Environmental Monitoring and Remediation Strategies

As the use of this compound and its derivatives increases, so does the importance of monitoring their environmental presence and developing effective remediation strategies. Long-chain alcohols can enter the environment through various pathways, including wastewater discharge. kaercher-media.comnih.gov

Advanced analytical techniques are crucial for detecting and quantifying trace amounts of these compounds in environmental samples. Methods like liquid chromatography/mass spectrometry (LC/MS) are used for the "environmental fingerprinting" of alcohol ethoxylates and their degradation products, including alcohols like tridecanol, in wastewater treatment plant effluents. psu.edu

Key Research Areas:

Development of sensitive and rapid detection methods: Creating new sensors and analytical protocols for real-time monitoring of this compound in water and soil.

Understanding environmental fate and transport: Studying the biodegradation, sorption, and volatilization of this compound to predict its behavior in different environmental compartments. nih.gov

Designing effective remediation technologies: Investigating bioremediation approaches using microorganisms capable of degrading this compound and exploring advanced oxidation processes for its removal from contaminated water.

Integration of Multi-Omics Data in Biological Activity Research

The advent of "multi-omics" approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful tool for understanding the complex biological effects of compounds like this compound. frontiersin.orgmedrxiv.orgmdpi.combiostrand.ai By simultaneously analyzing changes across multiple biological layers, researchers can gain a holistic view of a compound's mechanism of action. medrxiv.orgbiostrand.ai

For instance, a multi-omics analysis of fatty alcohol production in engineered yeasts revealed insights into precursor supply and metabolic flux, which could be applied to optimize the biotechnological production of this compound. frontiersin.org In the context of biological activity, multi-omics can help to:

Identify novel biomarkers of exposure or effect. medrxiv.org

Uncover previously unknown metabolic pathways affected by this compound.

Elucidate the genetic and epigenetic factors that may influence individual responses to the compound.

Future studies will likely employ these integrative approaches to build comprehensive models of this compound's biological interactions, paving the way for more targeted and effective applications.

Computational Chemistry in Rational Design of Tridecanol Derivatives

Computational chemistry provides a powerful in-silico platform to predict the properties and activities of molecules, thereby guiding the rational design of new derivatives with enhanced or specific functionalities. mdpi.comresearchgate.net Techniques such as Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of this compound and its analogs. rsc.org

Applications in Derivative Design:

Computational MethodApplication for this compound
Quantitative Structure-Activity Relationship (QSAR) Developing models that correlate the structural features of tridecanol derivatives with their biological activities to predict the potency of new compounds.
Molecular Docking Simulating the interaction of this compound derivatives with specific protein targets to identify potential binding modes and design more effective inhibitors or activators.
Molecular Dynamics (MD) Simulations Studying the dynamic behavior of this compound and its derivatives within biological membranes or at the active sites of enzymes to understand their mechanism of action at a molecular level.

By leveraging these computational tools, researchers can screen large virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. ijpcbs.com This approach accelerates the discovery process and reduces the reliance on costly and time-consuming laboratory experiments.

Q & A

Basic: What experimental methods are recommended for synthesizing 5-Tridecanol in laboratory settings?

Answer:
Synthesis typically involves catalytic hydrogenation of 5-tridecanone using palladium or platinum catalysts under controlled hydrogen pressure (1–3 atm). Alternative routes include Grignard reactions with appropriate alkyl halides. Post-synthesis purification requires fractional distillation (150–180°C under reduced pressure) or column chromatography (silica gel, hexane/ethyl acetate eluent). Ensure reproducibility by documenting catalyst loading, reaction time, and solvent purity. For validation, compare yields and spectral data (e.g., NMR, IR) with literature benchmarks .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H NMR to confirm hydroxyl proton resonance (δ 1.2–1.6 ppm) and alkyl chain integration. 13^{13}C NMR identifies the alcohol carbon (δ 60–70 ppm).
  • Mass Spectrometry (MS): Electron ionization (EI-MS) reveals molecular ion peaks (m/z 200–202) and fragmentation patterns.
  • FTIR Spectroscopy: Confirm O-H stretching (3200–3600 cm1^{-1}) and C-O vibrations (1050–1250 cm1^{-1}).
    Cross-validate results with known standards and report detection limits to ensure reliability .

Basic: How should this compound be handled and stored to maintain stability?

Answer:

  • Handling: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. Avoid contact with oxidizing agents.
  • Storage: Keep in amber glass containers under inert gas (N2_2 or Ar) at 2–8°C. Monitor for degradation (e.g., discoloration, odor changes) during long-term storage.
  • Disposal: Incinerate in a certified facility with afterburners to prevent environmental release. Follow TSCA and EPA guidelines for hazardous waste .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

  • Controlled Replication: Standardize solvent purity (e.g., HPLC-grade solvents) and temperature (±0.1°C) during solubility tests.
  • Triangulation: Compare results across multiple methods (e.g., gravimetric, UV-Vis spectrophotometry).
  • Meta-Analysis: Systematically review experimental conditions in conflicting studies (e.g., pH, agitation speed) and identify confounding variables. Publish negative results to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.